Janex-1
Vue d'ensemble
Description
WHI-P131 est un inhibiteur puissant et sélectif de la Janus kinase 3 (Jak3). Ce nouveau dérivé de la quinazoline inhibe l'activité enzymatique de la Jak3 constitutivement active sans affecter Jak1, Jak2 ou d'autres kinases tyrosine de la famille . Il a été démontré qu'il inhibe la phosphorylation sur tyrosine induite par la thrombine de Stat1 et Stat3, ce qui le rend utile pour l'étude de maladies telles que la leucémie lymphoblastique aiguë, le glioblastome multiforme et la thromboembolie .
Mécanisme D'action
Target of Action
Janex-1 is a potent and specific inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a member of the JAK family of tyrosine kinase proteins involved in cytokine receptor-mediated intracellular signal transduction . It plays a crucial role in immune responses .
Mode of Action
This compound interacts with JAK3, inhibiting its activity . This inhibition leads to a decrease in the phosphorylation of target proteins, including STAT3 , CDKN1B/p27 Kip1 , and MAPK8IP3/JIP3 . The inhibition of JAK3 by this compound also results in the downregulation of the expression of cell adhesion molecules such as ICAM-1 and VCAM-1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway . By inhibiting JAK3, this compound disrupts this pathway, leading to changes in the phosphorylation status of downstream targets . This can modulate other signaling pathways involving CDKN1B and MAPK8IP3, therefore controlling cell proliferation and steroidogenic activity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that this compound is rapidly absorbed with a time to reach maximum plasma concentration (tmax) of 24.7±1.7 minutes . It is also rapidly eliminated with a half-life of 45.6±5.5 minutes . The bioavailability of this compound is high at 94.6% .
Result of Action
The inhibition of JAK3 by this compound leads to a decrease in the expression of cell adhesion molecules, which can improve myocardial vascular permeability . It also reduces the expression of proliferation markers such as CCND2 and PCNA . In addition, it can decrease the expression of the steroidogenic enzyme CYP11A1 .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other molecules. For example, the presence of follicle-stimulating hormone (FSH) can modulate the effect of this compound on JAK3 . FSH treatment can increase the phosphorylation of STAT3 even in the presence of this compound .
Analyse Biochimique
Biochemical Properties
Janex-1 specifically inhibits JAK3, with an IC50 value of 78 μM . It shows little inhibitory activity against JAK1/2, or Zap/Syk or SRC tyrosine kinases . The inhibition of JAK3 by this compound is highly specific, which makes it a valuable tool for studying the role of JAK3 in biochemical reactions .
Cellular Effects
This compound has been shown to decrease the expression of tumor necrosis factor (TNF)-α-induced cell adhesion molecules in human umbilical vein endothelial cells (HUVECs) . This downregulation is mediated via suppression of STAT3 phosphorylation and nuclear factor-κB (NF-κB) activation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of JAK3 and subsequent suppression of iNOS expression . This leads to a decrease in the production of nitric oxide (NO), thereby affecting subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It is administered at doses ranging from 5 to 100 mg/kg .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-response effect . The effective dose 50 (ED50) value is 7.44 mg/kg . At high doses, this compound significantly reduces CPK and LDH levels .
Metabolic Pathways
This compound is involved in the JAK/STAT signaling pathway . It interacts with JAK3, an enzyme involved in this pathway .
Méthodes De Préparation
WHI-P131 est fourni sous forme de poudre lyophilisée. Pour une solution mère à 15 mM, 5 mg de poudre sont reconstitués dans 998 µl de diméthylsulfoxyde (DMSO) . Les concentrations de travail et la durée du traitement peuvent varier en fonction de l'effet désiré . Le composé est stable pendant 24 mois sous forme lyophilisée lorsqu'il est stocké à 4 °C, à l'abri de l'humidité. Une fois en solution, il doit être stocké à -20 °C et utilisé dans les 2 mois pour éviter toute perte de puissance .
Analyse Des Réactions Chimiques
WHI-P131 subit différents types de réactions, notamment l'inhibition de l'activité enzymatique et la phosphorylation. C'est un inhibiteur sélectif de la Janus kinase 3 (Jak3) et n'affecte pas Jak1, Jak2 ou d'autres kinases tyrosine de la famille . Le composé a également été démontré qu'il inhibe la phosphorylation sur tyrosine induite par la thrombine de Stat1 et Stat3 . Les réactifs couramment utilisés dans ces réactions comprennent le DMSO pour la solubilité et diverses lignées cellulaires pour tester ses effets .
Applications de la recherche scientifique
WHI-P131 a un large éventail d'applications de recherche scientifique :
Recherche sur le cancer : Il induit l'apoptose et la mort cellulaire dans les lignées cellulaires de glioblastome humain U373 et U87.
Recherche générale : Il est utilisé pour étudier des maladies telles que la leucémie lymphoblastique aiguë, le glioblastome multiforme et la thromboembolie.
Mécanisme d'action
WHI-P131 exerce ses effets en inhibant l'activité enzymatique de la Janus kinase 3 (Jak3) constitutivement active sans affecter Jak1, Jak2 ou d'autres kinases tyrosine de la famille . Il inhibe également la phosphorylation sur tyrosine induite par la thrombine de Stat1 et Stat3 . Cette inhibition conduit à la suppression de l'adhésion et de la migration cellulaires dans les cellules de glioblastome et à l'induction de l'apoptose dans diverses lignées cellulaires cancéreuses .
Applications De Recherche Scientifique
WHI-P131 has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
WHI-P131 est unique en son genre en ce qu'il inhibe sélectivement la Janus kinase 3 (Jak3) sans affecter d'autres kinases telles que Jak1 et Jak2 . Les composés similaires comprennent :
Activité Biologique
Janex-1, a selective inhibitor of Janus kinase 3 (JAK3), has emerged as a significant compound in biomedical research, particularly for its immunomodulatory and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound selectively inhibits JAK3, a member of the Janus kinase family involved in cytokine signaling. Unlike other JAK inhibitors, this compound does not affect JAK1 or JAK2, making it a highly specific therapeutic agent. The inhibition of JAK3 leads to the downregulation of various signaling pathways, including the JAK/STAT pathway and NF-κB activation, which are crucial in mediating inflammatory responses.
Key Findings from Research Studies
-
Inhibition of Cytokine Toxicity :
- In vitro studies demonstrated that this compound protects pancreatic islets from cytokine toxicity by reducing inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production. This was evidenced in experiments using human lymphoblastoid B-cell lines where this compound exhibited significant inhibitory effects on JAK3 activity without affecting other tyrosine kinases .
-
Type 1 Diabetes Model :
- In a non-obese diabetic (NOD) mouse model, administration of this compound (100 mg/kg/day) significantly delayed the onset of diabetes. Only 9% of treated mice developed diabetes over 25 weeks compared to 60% in the control group, indicating its potential as a preventative treatment for autoimmune diseases .
-
Pulmonary Vascular Remodeling :
- This compound has shown protective effects in models of acute pulmonary embolism (APE). Studies indicated that it inhibits proliferation of pulmonary vascular smooth muscle cells (PVSMCs) and reduces vascular remodeling by modulating the JAK3/STAT3 signaling pathway. Mice treated with this compound displayed improved survival rates and reduced right ventricular systolic pressure compared to controls .
-
Myocardial Vascular Permeability :
- Research also highlighted this compound's role in ameliorating TNF-α-induced cell adhesion molecule expression in human umbilical vein endothelial cells (HUVECs). The compound reduced the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1, which are critical in inflammatory processes .
Case Study 1: Type 1 Diabetes Prevention
A study involving NOD mice demonstrated that this compound significantly reduced the incidence of diabetes when administered from week 10 to week 25. This case highlights its potential application in preventing autoimmune diabetes through targeted inhibition of JAK3 signaling.
Parameter | Control Group | This compound Group |
---|---|---|
Percentage Diabetic Mice (%) | 60 | 9 |
Treatment Duration (weeks) | N/A | 15 |
Case Study 2: Acute Pulmonary Embolism
In a model of acute pulmonary embolism, treatment with this compound resulted in decreased mortality and improved pulmonary vascular remodeling.
Treatment Group | Survival Rate (%) | Right Ventricular Systolic Pressure (mmHg) |
---|---|---|
Control | 30 | Increased |
This compound (100 mg/kg) | 70 | Decreased |
Propriétés
IUPAC Name |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUXBLMYUPGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226692 | |
Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202475-60-3 | |
Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202475-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WHI P131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JANEX-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.